An In-Depth Technical Guide to b-Phenyl-1H-imidazole-1-ethanamine 2HCl and its Chemical Class
An In-Depth Technical Guide to b-Phenyl-1H-imidazole-1-ethanamine 2HCl and its Chemical Class
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Its presence in natural molecules like the amino acid histidine and the neurotransmitter histamine underscores its fundamental role in biological systems.[1] The synthetic versatility of the imidazole ring has led to the development of numerous therapeutic agents with a wide spectrum of activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[3][4]
This guide focuses on b-Phenyl-1H-imidazole-1-ethanamine 2HCl , a specific derivative belonging to the broader class of phenyl-imidazole compounds. While detailed information on this exact molecule is limited in public literature, this document provides a comprehensive technical overview by synthesizing available data on closely related analogues. We will delve into the physicochemical properties, general synthesis strategies, potential mechanisms of action, analytical methodologies, and safety considerations relevant to this class of compounds, offering a valuable resource for researchers engaged in drug discovery and development.
Physicochemical Properties
| Property | Value / Predicted Value | Source / Rationale |
| Molecular Formula | C₁₁H₁₅Cl₂N₃ | Calculated for the dihydrochloride salt. The free base is C₁₁H₁₃N₃.[6] |
| Molecular Weight | 260.17 g/mol | Calculated for the dihydrochloride salt. The free base is 187.24 g/mol .[6] |
| IUPAC Name | 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride | Based on chemical structure. |
| CAS Number | 113741-03-0 (for free base) | [6] |
| Melting Point | Not available. Varies for related compounds (e.g., 124-242 °C). | [7] Melting points of imidazole derivatives are highly dependent on substitution patterns and salt form. Experimental determination is required. |
| Aqueous Solubility | Predicted to be high. | The dihydrochloride salt form significantly increases polarity and water solubility. The free base is likely soluble in organic solvents like DMSO and ethanol.[5][8] |
| pKa (most basic) | Predicted: 8.5 - 9.5 | Based on the ethylamine moiety. The imidazole ring also has a pKa of around 7.1.[9][10] This property is crucial for understanding ionization at physiological pH. |
| Appearance | Likely a white to off-white solid. | Based on the appearance of similar compounds.[7][8] |
Synthesis of 2-Phenyl-1H-imidazole Derivatives
The synthesis of 2-phenyl-1H-imidazole derivatives can be achieved through various established methods. A common and versatile approach is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. For N-substituted imidazoles, a multi-step synthesis is often employed.
A general synthetic route to obtain the core structure of b-Phenyl-1H-imidazole-1-ethanamine involves the initial formation of the 2-phenylimidazole ring, followed by N-alkylation with a protected aminoethyl group, and subsequent deprotection.
Caption: Generalized synthetic workflow for 2-phenyl-1H-imidazole-ethanamine derivatives.
Experimental Protocol: General N-Alkylation and Deprotection
This protocol is a generalized procedure based on synthetic methods for related N-alkylated imidazole derivatives.[11]
-
N-Alkylation:
-
To a solution of 2-phenyl-1H-imidazole in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.
-
Stir the mixture for 30-60 minutes to allow for deprotonation of the imidazole nitrogen.
-
Add a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection (for phthalimide protecting group):
-
Dissolve the N-alkylated protected intermediate in ethanol.
-
Add hydrazine hydrate and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with an aqueous acid solution (e.g., HCl) and filter to remove the phthalhydrazide byproduct.
-
Basify the filtrate with a base (e.g., NaOH) and extract the free amine with an organic solvent.
-
Dry, concentrate, and purify the product as needed.
-
-
Salt Formation:
-
To obtain the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethanol, isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol).
-
The salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Potential Mechanisms of Action and Pharmacological Relevance
While the specific biological activity of b-Phenyl-1H-imidazole-1-ethanamine 2HCl has not been extensively reported, the phenyl-imidazole scaffold is present in numerous compounds with significant pharmacological activities.
-
Antifungal Activity: Many imidazole-containing drugs, such as clotrimazole and miconazole, exert their antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[12]
-
Anticancer Activity: Some phenyl-imidazole derivatives have been investigated as anticancer agents.[2] For instance, they have been shown to act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape.[11] By inhibiting IDO, these compounds can potentially restore the host's immune response against cancer cells. Other proposed anticancer mechanisms for imidazole derivatives include the inhibition of tubulin polymerization and the modulation of various signaling pathways.
-
Anti-inflammatory Activity: The imidazole ring is a structural feature in some nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation.[4]
Caption: Conceptual diagram of potential molecular targets for phenyl-imidazole derivatives.
Analytical Methodology
The accurate quantification of imidazole derivatives in various matrices is essential for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose.
Caption: General analytical workflow for the quantification of imidazole derivatives.
Experimental Protocol: HPLC-UV Analysis
This protocol provides a general framework for the analysis of imidazole compounds. Method optimization will be required for specific applications.
-
Sample Preparation:
-
For biological matrices like plasma or tissue homogenates, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
-
The supernatant can be further purified and concentrated using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte. For phenyl-imidazoles, this is typically in the range of 210-280 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of the analyte of known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for b-Phenyl-1H-imidazole-1-ethanamine 2HCl is not widely available, general safety precautions for handling imidazole derivatives should be followed. Many imidazole compounds are classified as irritants and may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Future Research Directions
The phenyl-imidazole scaffold continues to be a promising area for drug discovery. Future research on b-Phenyl-1H-imidazole-1-ethanamine and related compounds could focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full characterization of the compound's physicochemical properties.
-
Biological Screening: Comprehensive screening for a range of biological activities, including but not limited to antifungal, anticancer, and anti-inflammatory effects.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features responsible for biological activity and to optimize potency and selectivity.
References
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. Available from: [Link]
- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry.
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry.
- Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide. Benchchem.
- A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research.
- "solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro". Benchchem.
- A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research.
- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]
- Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values.
-
2-Phenylimidazole | C9H8N2 | CID 69591. PubChem. Available from: [Link]
- 2-phenylimidazole Universal Chemical. HUNAN CHEM.
- Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
-
1-Phenylimidazole | C9H8N2 | CID 81595. PubChem. Available from: [Link]
- Computational Studies on Effects of 1-(4-Chlorobenzylideneamino)-4-Phenyl-1H- Imidazol-2-Amine as an Anticancer Drug on DNA. IJBBB.1H- Imidazol-2-Amine as an Anticancer Drug on DNA. IJBBB.
Sources
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. ijfmr.com [ijfmr.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. rsc.org [rsc.org]
- 8. CAS 7164-98-9: 1-Phenylimidazole | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine | C11H13N3 | CID 9877573 - PubChem [pubchem.ncbi.nlm.nih.gov]
